

The Evolving Role of ML162-yne in Lipid Peroxidation Research: A Technical Guide

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Compound of Interest

Compound Name: ML162-yne

Cat. No.: B10857393

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ML162-yne is a potent, cell-permeable small molecule that has become an important tool for studying the intricate processes of lipid peroxidation and a specific form of regulated cell death known as ferroptosis. As a "click chemistry" probe, **ML162-yne** features a terminal alkyne group, allowing for the covalent attachment of reporter tags (e.g., biotin, fluorophores) via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This property enables its use in a variety of applications, including affinity-based protein profiling and visualization of target engagement.

Historically, ML162 and its structural analog RSL3 were classified as direct, covalent inhibitors of Glutathione Peroxidase 4 (GPX4). GPX4 is a crucial selenoenzyme that reduces lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from the damaging effects of lipid peroxidation and inhibiting ferroptosis. Consequently, **ML162-yne** has been widely used to induce ferroptosis and to probe the function of the GPX4 pathway.

However, recent compelling evidence has challenged this paradigm. A 2023 study by Cheff et al. demonstrated that ML162 and RSL3 do not directly inhibit purified GPX4 in vitro.^{[1][2]} Instead, these compounds were found to be efficient inhibitors of another key selenoenzyme, Thioredoxin Reductase 1 (TXNRD1).^{[1][2]} TXNRD1 is a central component of the thioredoxin system, which runs parallel to the glutathione system in maintaining cellular redox homeostasis. Inhibition of TXNRD1 can lead to a buildup of oxidative stress, which could

indirectly induce a ferroptosis-like cell death. This paradigm shift necessitates a re-evaluation of data from studies that have used ML162 and RSL3 as specific GPX4 inhibitors and highlights the importance of considering off-target effects in experimental design and data interpretation.

This technical guide provides an in-depth overview of the role of **ML162-yne** in studying lipid peroxidation, with a focus on its evolving mechanism of action, detailed experimental protocols, and quantitative data.

Data Presentation

Quantitative Analysis of ML162 and RSL3 Activity

The following tables summarize key quantitative data related to the activity of ML162 and its analog RSL3. It is important to note the evolving understanding of their primary targets when interpreting this data.

Compound	Target (Historical)	Target (Recent Evidence)	Cell Line	IC50	Reference
ML162	GPX4	TXNRD1	HRAS G12V-expressing BJ fibroblasts	25 nM	
ML162	GPX4	TXNRD1	Wild-type BJ fibroblasts	578 nM	
RSL3	GPX4	TXNRD1	A549	~0.5 μ M	[3]
RSL3	GPX4	TXNRD1	H1975	150 nM	[3]

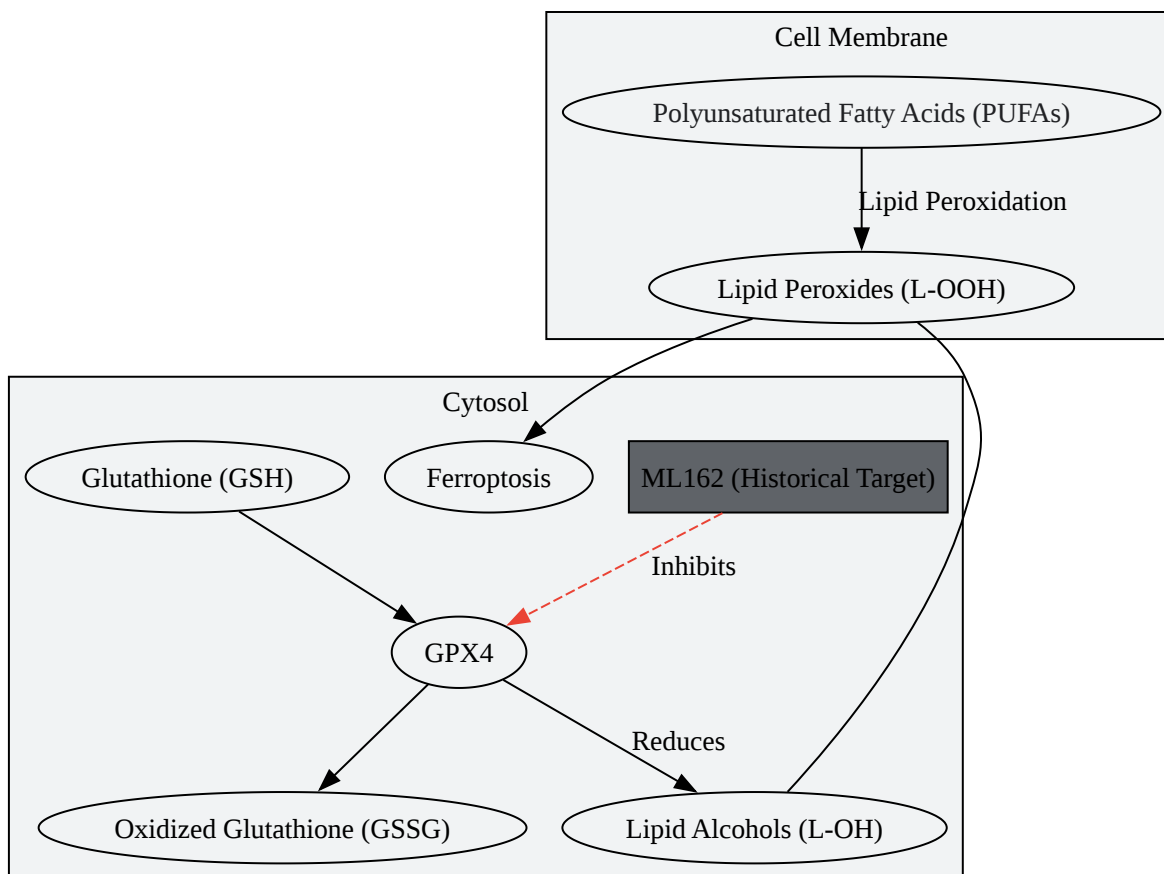
Table 1: Comparative IC50 values of ML162 and RSL3 in various cell lines.

Enzyme	Compound	ΔT_{agg} (°C)	Concentration	Reference
TXNRD1	RSL3	+2.0	100 μ M	[3]
TXNRD1	ML162	+2.3	100 μ M	[3]
GPX4	RSL3	+0.1	100 μ M	[3]
GPX4	ML162	0.0	100 μ M	[3]

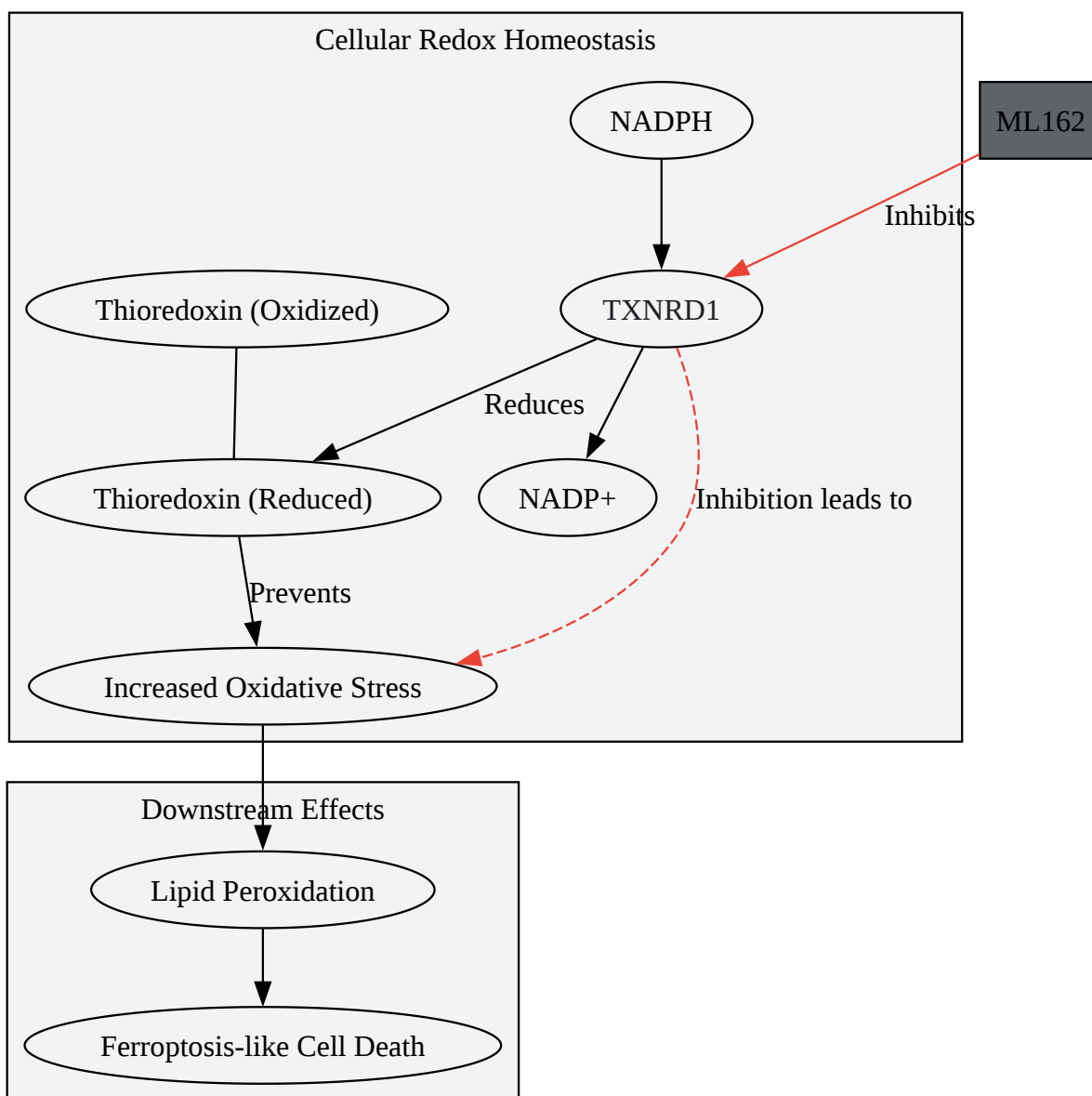
Table 2: Cellular Thermal Shift Assay (CETSA) data showing the change in aggregation temperature (ΔT_{agg}) of TXNRD1 and GPX4 upon treatment with RSL3 and ML162. A significant positive shift indicates target engagement.

Signaling and Experimental Workflow Visualizations

Signaling Pathways

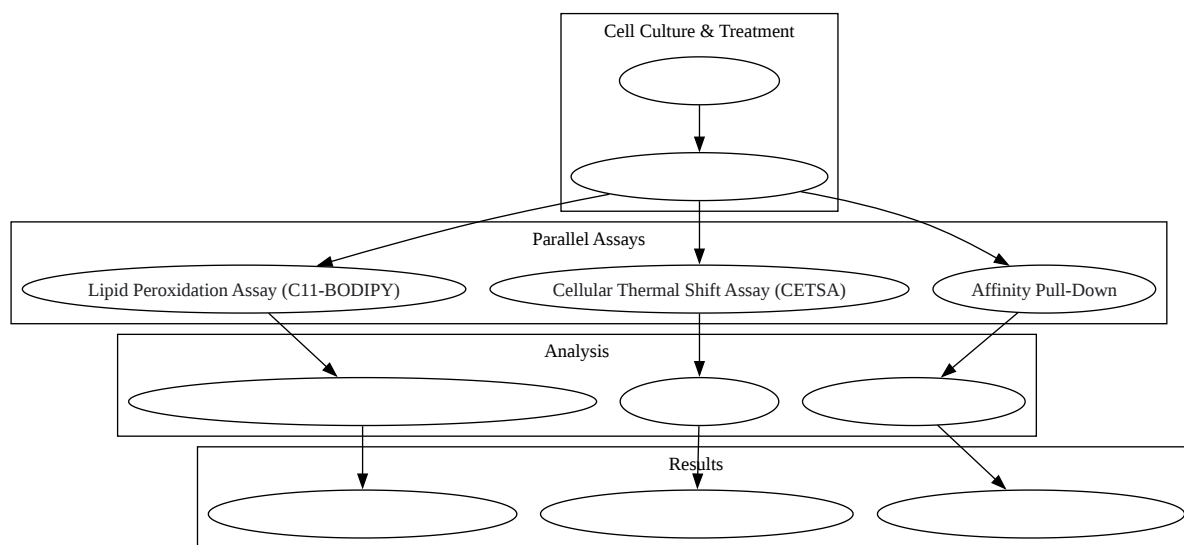


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Experimental Workflow



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Experimental Protocols

Affinity Pull-Down of ML162-yne Targets

This protocol describes the enrichment of proteins that covalently bind to **ML162-yne**, followed by identification via mass spectrometry.

Materials:

- **ML162-yne**
- Cultured cells of interest

- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Click chemistry reagents: Biotin-azide, copper(II) sulfate (CuSO₄), tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), sodium ascorbate
- Streptavidin-conjugated magnetic beads
- Wash buffers (e.g., PBS with varying concentrations of SDS)
- Elution buffer (e.g., SDS-PAGE sample buffer)
- Equipment for sonication, centrifugation, and Western blotting
- Mass spectrometer

Methodology:

- Cell Treatment:
 - Plate cells and grow to 70-80% confluency.
 - Treat cells with the desired concentration of **ML162-yne** (e.g., 1-10 μ M) or DMSO as a vehicle control for a specified time (e.g., 1-4 hours).
- Cell Lysis:
 - Wash cells with cold PBS.
 - Lyse cells in lysis buffer on ice.
 - Clarify the lysate by centrifugation.
- Click Chemistry Reaction:
 - To the clarified lysate, add the click chemistry reagents in the following order: biotin-azide, CuSO₄, THPTA, and freshly prepared sodium ascorbate.
 - Incubate the reaction for 1 hour at room temperature with gentle rotation.

- Affinity Purification:
 - Add streptavidin-conjugated magnetic beads to the lysate and incubate for 1-2 hours at 4°C with rotation to capture biotinylated proteins.
 - Wash the beads extensively with wash buffers to remove non-specifically bound proteins.
- Elution and Analysis:
 - Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
 - Analyze the eluate by SDS-PAGE and Western blotting to confirm the pull-down of known or suspected targets.
 - For proteomic identification, perform in-gel or on-bead digestion of the eluted proteins with trypsin, followed by LC-MS/MS analysis.

Detection of Lipid Peroxidation using C11-BODIPY 581/591

This protocol details the use of the fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation in live cells.[\[1\]](#)[\[4\]](#)[\[5\]](#)

Materials:

- C11-BODIPY 581/591 (stocked in DMSO)
- Cultured cells of interest
- ML162 or other treatment compounds
- Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium
- Fluorescence microscope or flow cytometer

Methodology:

- Cell Seeding:

- Seed cells on glass-bottom dishes (for microscopy) or in multi-well plates (for flow cytometry) and allow them to adhere overnight.
- Probe Loading:
 - Incubate cells with 1-2 μM of C11-BODIPY 581/591 in cell culture media for 30 minutes at 37°C.[5]
- Washing and Treatment:
 - Wash the cells twice with pre-warmed HBSS.
 - Add the desired treatments (e.g., ML162, RSL3, or vehicle control) in HBSS and incubate for the desired time.
- Imaging and Analysis:
 - Microscopy: Image the cells using appropriate filter sets for the reduced (red fluorescence, Ex/Em ~581/591 nm) and oxidized (green fluorescence, Ex/Em ~488/510 nm) forms of the probe.[5]
 - Flow Cytometry: Harvest the cells, and analyze the fluorescence in the green and red channels.
 - Quantify lipid peroxidation by calculating the ratio of the green to red fluorescence intensity. An increase in this ratio indicates an increase in lipid peroxidation.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular context.[6][3]

Materials:

- Cultured cells of interest
- ML162 or other treatment compounds

- PBS with protease inhibitors
- Equipment for cell lysis (e.g., freeze-thaw cycles, sonication)
- Thermal cycler or heating blocks
- Centrifuge
- Equipment for Western blotting

Methodology:

- Cell Treatment:
 - Treat cultured cells with ML162 or a vehicle control for a specified time (e.g., 1 hour) at 37°C.
- Heat Challenge:
 - Aliquot the cell suspension into PCR tubes for each temperature point.
 - Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step.[\[6\]](#)
- Cell Lysis and Fractionation:
 - Lyse the cells by freeze-thaw cycles or another appropriate method.
 - Separate the soluble fraction (containing non-aggregated proteins) from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
- Analysis:
 - Collect the supernatant (soluble fraction) and analyze the protein concentration.
 - Perform Western blotting on the soluble fractions to detect the target protein (e.g., TXNRD1 or GPX4).

- Quantify the band intensities at each temperature for both the treated and control samples.
- Plot the relative amount of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

Conclusion

ML162-yne remains a valuable chemical probe for investigating lipid peroxidation and ferroptosis. However, the recent discovery of TXNRD1 as a primary target of ML162 necessitates a critical re-evaluation of its use as a specific GPX4 inhibitor. Researchers and drug development professionals should be mindful of the potential off-target effects of ML162 and its analogs and employ orthogonal approaches to validate their findings. The experimental protocols detailed in this guide provide a framework for rigorously investigating the effects of **ML162-yne** on cellular redox biology and lipid peroxidation, paving the way for a more nuanced understanding of these critical processes in health and disease. The continued exploration of the targets of **ML162-yne** through proteomic approaches will be essential to fully elucidate its mechanism of action and its utility as a chemical tool.

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